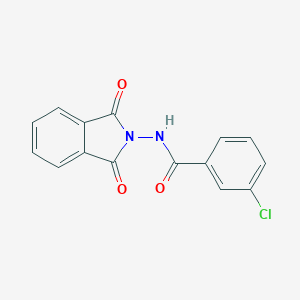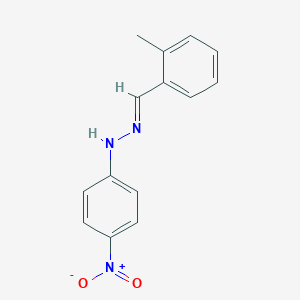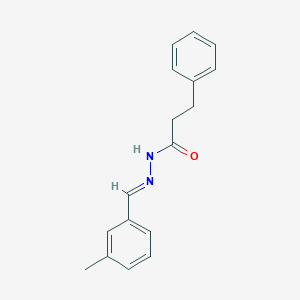
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide is an organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with phthalimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form new products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while reduction reactions can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide
- 3-chloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenylacetamide
- N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-fluorobenzamide
Uniqueness
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This compound’s specific structure allows it to interact with different molecular targets, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C15H9ClN2O3 |
|---|---|
Peso molecular |
300.69 g/mol |
Nombre IUPAC |
3-chloro-N-(1,3-dioxoisoindol-2-yl)benzamide |
InChI |
InChI=1S/C15H9ClN2O3/c16-10-5-3-4-9(8-10)13(19)17-18-14(20)11-6-1-2-7-12(11)15(18)21/h1-8H,(H,17,19) |
Clave InChI |
RCKVLSGVNQYHIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2,3-dichlorobenzylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B325886.png)
![2-[(E)-[(2-METHOXYNAPHTHALEN-1-YL)METHYLIDENE]AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B325887.png)
![{3-[(2,3-Dichlorobenzylidene)amino]phenyl}methanol](/img/structure/B325889.png)
![3-iodo-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325891.png)
![3-iodo-N-[(2-methoxy-1-naphthyl)methylene]-4-methylaniline](/img/structure/B325892.png)
![N,N'-bis[(E)-(2,3-dichlorophenyl)methylidene]benzene-1,4-diamine](/img/structure/B325893.png)
![N'-[1-(3-aminophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B325896.png)
![4-ethoxy-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B325899.png)
![(6E)-6-[(3,5-dichloroanilino)methylidene]-2-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B325900.png)
![N-[4-(benzyloxy)benzylidene]-3,5-dimethylaniline](/img/structure/B325901.png)
![3,5-dichloro-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325903.png)
![(2,4-Dichlorophenyl)[(5-nitro-2-thienyl)methylene]amine](/img/structure/B325904.png)
